(2-Allyloxy-ethoxymethyl)-benzene
Overview
Description
(2-Allyloxy-ethoxymethyl)-benzene is an organic compound that features an allyloxy group attached to an ethoxymethyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Allyloxy-ethoxymethyl)-benzene typically involves the alkylation of ethylene glycol with allyl chloride in the presence of a base such as potassium hydroxide to form 2-(Allyloxy)ethanol . This intermediate is then reacted with benzyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Allyloxy-ethoxymethyl)-benzene can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
(2-Allyloxy-ethoxymethyl)-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its antiviral properties.
Industry: Utilized in the production of photoinitiators for dental adhesives.
Mechanism of Action
The mechanism of action of (2-Allyloxy-ethoxymethyl)-benzene in its various applications depends on the specific context. For instance, in antiviral research, the compound may inhibit viral replication by interfering with the viral DNA or RNA synthesis . The molecular targets and pathways involved would vary based on the specific biological or chemical system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Allyloxy)ethanol: A precursor in the synthesis of (2-Allyloxy-ethoxymethyl)-benzene.
1-(2-Allyloxyethoxymethyl)pyrimidines: Compounds with similar structural features and antiviral activity.
Uniqueness
This compound is unique due to its specific combination of an allyloxy group, an ethoxymethyl chain, and a benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-prop-2-enoxyethoxymethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-8-13-9-10-14-11-12-6-4-3-5-7-12/h2-7H,1,8-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASJAJOTRWNBIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64303-36-2 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-(phenylmethyl)-ω-(2-propen-1-yloxy)- | |
Record name | Poly(oxy-1,2-ethanediyl), α-(phenylmethyl)-ω-(2-propen-1-yloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64303-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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